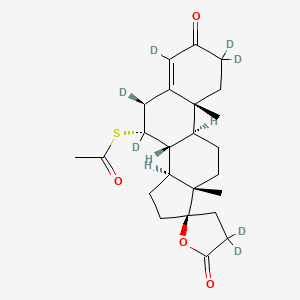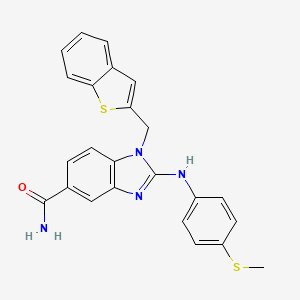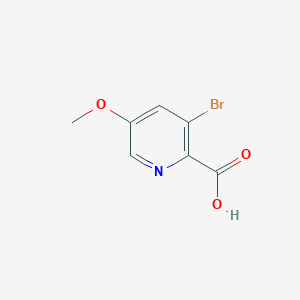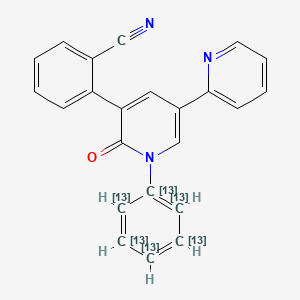
Perampanel-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perampanel-13C6 is a labeled version of perampanel, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. Perampanel is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a crucial role in excitatory neurotransmission in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perampanel involves a multi-step process that includes Suzuki-Miyaura couplings and modified Ullmann reactions for the incorporation of aryl groups . The labeled version, Perampanel-13C6, is synthesized by incorporating carbon-13 isotopes into the molecular structure during these reactions.
Industrial Production Methods
Industrial production of perampanel typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Perampanel-13C6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Perampanel-13C6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Wirkmechanismus
Perampanel-13C6 exerts its effects by non-competitively inhibiting the AMPA receptor, which is involved in excitatory synaptic transmission in the brain . By blocking this receptor, perampanel reduces neuronal excitation, thereby preventing seizures. The exact molecular targets and pathways involved include the inhibition of glutamate activity at postsynaptic AMPA receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to perampanel include other AMPA receptor antagonists such as:
Topiramate: Another antiepileptic drug that inhibits AMPA receptors but also affects other ion channels and receptors.
Uniqueness
Perampanel-13C6 is unique due to its high selectivity and non-competitive inhibition of AMPA receptors, which distinguishes it from other antiepileptic drugs that may have broader or less specific mechanisms of action .
Eigenschaften
Molekularformel |
C23H15N3O |
|---|---|
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
2-[1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-oxo-5-pyridin-2-ylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1+1,2+1,3+1,9+1,10+1,19+1 |
InChI-Schlüssel |
PRMWGUBFXWROHD-OAQRYYNNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CN(C2=O)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
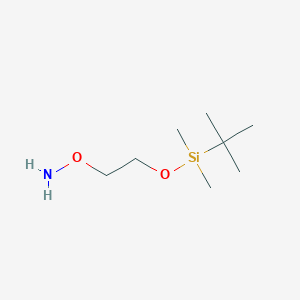

![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)

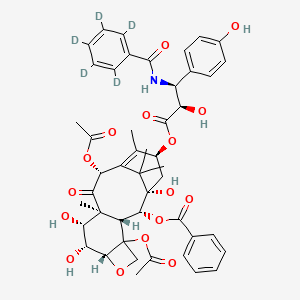
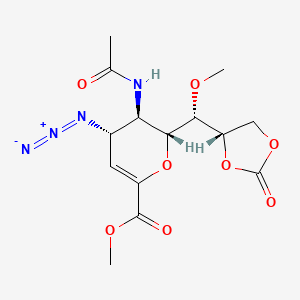

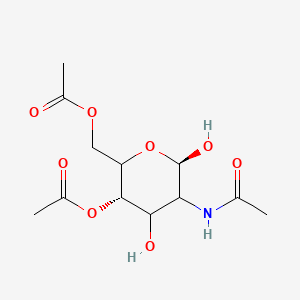
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
